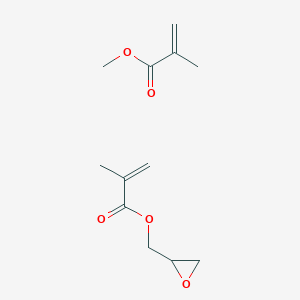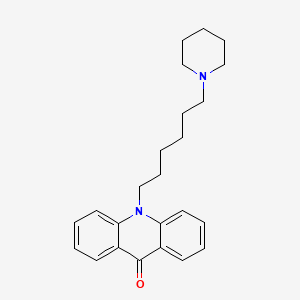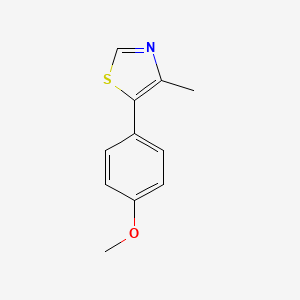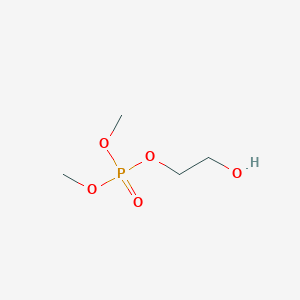
7-(Diethylamino)-2H-chromene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-2H-chromene-2-thione is a heterocyclic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2H-chromene-2-thione typically involves the reaction of 7-(diethylamino)-4-hydroxycoumarin with a thiolating agent. One common method is the reaction with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene or xylene. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diethylamino)-2H-chromene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
7-(Diethylamino)-2H-chromene-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic materials, such as dyes and optical brighteners, due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)-2H-chromene-2-thione involves its interaction with various molecular targets. The diethylamino group enhances its solubility and facilitates its binding to target molecules. The thione moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-4-hydroxycoumarin: A precursor in the synthesis of 7-(Diethylamino)-2H-chromene-2-thione, known for its fluorescent properties.
7-(Diethylamino)-2H-chromen-2-one: Similar structure but lacks the thione moiety, used in various photophysical applications.
7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with different substituents, used in dye and laser applications.
Uniqueness
This compound is unique due to the presence of both the diethylamino group and the thione moiety, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H15NOS |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
7-(diethylamino)chromene-2-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-14(4-2)11-7-5-10-6-8-13(16)15-12(10)9-11/h5-9H,3-4H2,1-2H3 |
Clé InChI |
FHFPSUWBRIGOOL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=CC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)


![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)



![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)

